Sucrose monodecanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

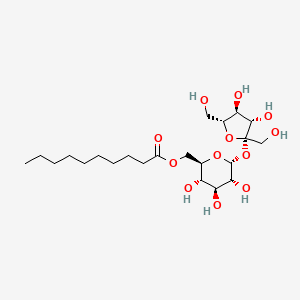

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H40O12 |

|---|---|

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate |

InChI |

InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |

InChI-Schlüssel |

STVGXWVWPOLILC-LUQRLMJOSA-N |

Isomerische SMILES |

CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

Kanonische SMILES |

CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sucrose Monodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) monodecanoate, a sucrose monoester of capric acid, is a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and versatile physicochemical properties make it a subject of interest for researchers in drug delivery and formulation science.[2] This technical guide provides an in-depth overview of the core physicochemical properties of sucrose monodecanoate, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development.

Chemical Identity

This compound is synthesized through the esterification of sucrose with decanoic acid (capric acid) or its derivatives.[3] The resulting molecule possesses a hydrophilic sucrose head and a hydrophobic decanoyl tail, conferring upon it amphipathic characteristics.

| Identifier | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | Sucrose monocaprate, n-Decanoylsucrose, Capric acid sucrose ester | [4] |

| CAS Number | 31835-06-0 | |

| Molecular Formula | C₂₂H₄₀O₁₂ | |

| Molecular Weight | 496.55 g/mol |

Physicochemical Properties

The functional properties of this compound as an emulsifier, solubilizer, and permeability enhancer are dictated by its physicochemical characteristics.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | [4] |

| Melting Point | 133-135 °C | N/A |

Table 2: Solubility and Micellar Properties

| Property | Value | Temperature (°C) | Method | Source |

| Solubility in Water | Slightly soluble | Not Specified | Not Specified | N/A |

| Critical Micelle Concentration (CMC) | 2.5 mM | Not Specified | Not Specified |

Table 3: Surfactant Properties

| Property | Value | Method | Source |

| Hydrophilic-Lipophilic Balance (HLB) | High (specific value varies with monoester content) | Calculation | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins.

1. Surface Tension Method [6]

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of this compound in ultrapure water.

-

Create a series of dilutions of the stock solution to cover a range of concentrations above and below the expected CMC.

-

Measure the surface tension of each solution at a constant temperature (e.g., 25 °C).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting curve, where the slope changes.

-

2. Fluorescence Spectroscopy Method [6]

-

Principle: The fluorescence emission spectrum of a hydrophobic probe (e.g., pyrene) is sensitive to the polarity of its microenvironment. Upon micelle formation, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.

-

Apparatus: Fluorescence spectrophotometer.

-

Reagents: Pyrene (B120774) (fluorescence probe).

-

Procedure:

-

Prepare a series of this compound solutions as described for the surface tension method.

-

Add a small aliquot of a stock solution of pyrene in a suitable organic solvent (e.g., acetone) to each solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid excimer formation.

-

Allow the solvent to evaporate.

-

Equilibrate the solutions at a constant temperature.

-

Measure the fluorescence emission spectra of each solution (excitation typically around 335 nm).

-

Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

-

The CMC is determined from the point of inflection in the sigmoidal curve.

-

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a crucial parameter for the selection of surfactants in emulsion formulation.

Griffin's Method (Calculation) [5]

-

Principle: For non-ionic surfactants like sucrose esters, the HLB can be calculated based on the weight percentage of the hydrophilic portion (sucrose) of the molecule.

-

Formula: HLB = 20 * (Mh / M)

-

Where:

-

Mh = molecular mass of the hydrophilic portion (sucrose moiety)

-

M = total molecular mass of the molecule

-

-

Experimental Determination (Saponification Method)

-

Principle: The HLB value of an ester-type surfactant can be determined experimentally from its saponification value and the acid value of the fatty acid from which it was derived.

-

Formula: HLB = 20 * (1 - S / A)

-

Where:

-

S = Saponification value of the sucrose ester

-

A = Acid value of decanoic acid

-

-

-

Procedure for Saponification Value (S):

-

Accurately weigh a known amount of this compound into a flask.

-

Add a known excess of alcoholic potassium hydroxide (B78521) (KOH) solution.

-

Reflux the mixture for a specified time to ensure complete saponification.

-

Titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).

-

Perform a blank titration without the sucrose ester.

-

Calculate the saponification value based on the difference in the titration volumes between the blank and the sample.

-

Stability Profile

The stability of this compound is a critical factor in its application, particularly in pharmaceutical formulations.

-

pH Stability: Sucrose fatty acid monoesters generally exhibit good stability in the pH range of 5 to 7 at room temperature. Under acidic conditions (pH below 5), hydrolysis of the glycosidic bond of the sucrose moiety is favored. Conversely, under basic conditions (pH above 7), the ester bond is preferentially hydrolyzed.

-

Thermal Stability: The stability of sucrose esters is also temperature-dependent, with higher temperatures accelerating degradation, especially at non-optimal pH values.

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in drug delivery systems.[2]

Enhancement of Drug Permeability

Sucrose esters, including this compound, can act as permeability enhancers, facilitating the absorption of poorly permeable drugs across biological membranes.[7]

-

Mechanism of Action: The proposed mechanism involves the reversible opening of tight junctions between epithelial cells and the fluidization of the cell membrane, which increases both paracellular and transcellular transport of drug molecules.[7]

Synthesis and Purification

The synthesis of this compound can be achieved through chemical or enzymatic routes, followed by purification to isolate the monoester.[3][8]

Conclusion

This compound is a multifaceted non-ionic surfactant with a well-defined physicochemical profile that underpins its utility in various scientific and industrial domains. Its properties as an emulsifier, coupled with its ability to enhance drug permeability, position it as a valuable excipient in modern drug formulation. This guide provides a foundational understanding of its key characteristics and the methodologies for their assessment, serving as a resource for researchers and professionals in the field.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Biological Activity and Toxicity of Sucrose Monodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) monodecanoate, a monoester of sucrose and decanoic acid, is a non-ionic surfactant with a range of biological activities that have garnered interest in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, combining a hydrophilic sucrose head with a lipophilic fatty acid tail, allows it to interact with cell membranes, leading to a variety of cellular effects. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity and toxicity of sucrose monodecanoate, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Biological Activity of this compound

This compound exhibits a spectrum of biological effects, primarily attributed to its surfactant properties. These include antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of microorganisms, with a more pronounced effect on Gram-positive bacteria. This selective action is attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria.

Mechanism of Action: The primary mechanism of antimicrobial action for sucrose esters is the disruption of the bacterial cell membrane's integrity. The lipophilic fatty acid tail intercalates into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Food-Related Bacteria [1]

| Bacterial Type | Species | MIC (mM) |

| Gram-positive | Bacillus cereus | 2.5 |

| Bacillus subtilis | 2.5 | |

| Staphylococcus aureus | 2.5 | |

| Gram-negative | Escherichia coli | 10 |

| Salmonella typhimurium | 10 |

Anti-inflammatory Activity

While specific data for this compound is limited, studies on related sucrose fatty acid esters indicate significant anti-inflammatory potential. This activity is likely mediated through the inhibition of key inflammatory pathways. A study on sucrose fatty acid esters isolated from Astragalus membranaceus demonstrated significant inhibition of Nuclear Factor-kappa B (NF-κB) activation, a critical regulator of the inflammatory response.

Mechanism of Action: Sucrose esters may exert their anti-inflammatory effects by modulating signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK). By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 2: NF-κB Inhibitory Activity of Sucrose Fatty Acid Esters (from Astragalus membranaceus) [2]

| Compound | IC50 (µM) for NF-κB Activation |

| 6'-O-linoleyl sucrose | 4.4 |

| 6'-O-palmitoyl sucrose | 24.7 |

| Other related sucrose esters | 5.0 - 15.8 |

Toxicity Profile of this compound

The toxicity of sucrose esters is generally considered to be low, as they are readily hydrolyzed in the body to sucrose and the corresponding fatty acid, both of which are common dietary components.

Acute Oral Toxicity

Table 3: Acute Oral Toxicity of Sucrose [1][3][4]

| Substance | Test Animal | LD50 (mg/kg) |

| Sucrose | Rat | 29,700 |

Cytotoxicity

Information on the cytotoxic effects of this compound on specific cancer cell lines is not extensively documented in publicly available literature. However, the general methodology for assessing cytotoxicity is well-established.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activity and toxicity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay [5][6][7][8][9]

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration. Further dilute in sterile Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for serial dilutions.

-

Preparation of Bacterial Inoculum: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution in MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol: COX Inhibition Assay [10][11][12][13][14][15][16]

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations. Arachidonic acid is used as the substrate.

-

Compound Incubation: Pre-incubate the COX enzyme with various concentrations of this compound or a control inhibitor (e.g., celecoxib (B62257) for COX-2, indomethacin (B1671933) for both) in a reaction buffer.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin (B15479496) Measurement: The product of the COX reaction, prostaglandin E2 (PGE2), is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

IC50 Calculation: The IC50 value is the concentration of the compound that causes 50% inhibition of the COX enzyme activity, determined by measuring the reduction in PGE2 production.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are intrinsically linked to its interaction with cellular signaling pathways. The following diagrams illustrate a key inflammatory pathway potentially modulated by sucrose esters and a typical experimental workflow for assessing biological activity.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. NF-κB inhibitory activity of sucrose fatty acid esters and related constituents from Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the LD50 of sucrose? | AAT Bioquest [aatbio.com]

- 4. Sucrose Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. youtube.com [youtube.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pedworld.ch [pedworld.ch]

- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Critical micelle concentration determination of sucrose monodecanoate

An In-depth Technical Guide to the Critical Micelle Concentration Determination of Sucrose (B13894) Monodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sucrose monodecanoate, a non-ionic surfactant of significant interest in the pharmaceutical and cosmetic industries.[1][2][3] Sucrose esters, such as this compound, are valued for their emulsifying properties, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values.[1][2] The CMC is a fundamental parameter that signifies the concentration at which surfactant molecules self-assemble into micelles, a process that underpins their functionality in various applications.[4]

Understanding this compound and its Critical Micelle Concentration (CMC)

This compound is a sucrose fatty acid ester, an amphiphilic molecule composed of a hydrophilic sucrose head and a lipophilic 10-carbon fatty acid tail (decanoyl group).[1][2][5] This dual nature drives its surface-active properties.[6] In an aqueous solution, as the concentration of this compound increases, the molecules initially arrange at the air-water interface, leading to a reduction in surface tension.[6][7]

The Critical Micelle Concentration (CMC) is the specific concentration above which these molecules begin to form spherical or rod-like aggregates known as micelles in the bulk of the solution.[4][5] At this point, the surface is saturated, and further additions of the surfactant primarily contribute to the formation of new micelles.[4][6] Consequently, physical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances, exhibit an abrupt change at the CMC.[4][7] The determination of this value is crucial for optimizing formulations and understanding the behavior of the surfactant.[4]

Below is a diagram illustrating the principle of micelle formation.

Quantitative Data for this compound CMC

The CMC of sucrose esters is influenced by factors such as the length of the fatty acid chain, temperature, and the purity of the compound.[4][5] For nonionic surfactants, an increase in the hydrophobic tail length generally leads to a lower CMC value.[5] The following table summarizes the reported CMC values for this compound (C10).

| CMC Value | Method of Determination | Temperature (°C) | Notes | Source |

| 2.5 mM | Not specified | Not specified | Provided as a typical property for the substance. | [8] |

| ~1.5 - 4 mM | Not specified | Not specified | General range reported for C10 sucrose esters. The variation can be due to different measurement methods and sample purity. | [5] |

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of non-ionic surfactants like this compound. The most common and effective techniques include surface tension measurement and fluorescence spectroscopy.

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4][7] It relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[4][6]

Experimental Workflow

Detailed Methodology

-

Solution Preparation : Prepare a concentrated stock solution of this compound in deionized water. From this stock, prepare a series of solutions with decreasing concentrations through serial dilution. The concentration range should adequately span the expected CMC.[7]

-

Instrumentation : Use a calibrated surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for measurements.[9][10] Ensure the temperature of the sample is controlled and constant throughout the experiment, as temperature can influence the CMC.[4]

-

Measurement : For each concentration, measure the surface tension. It is crucial to allow the solution to equilibrate, as the migration of surfactant molecules to the surface is not instantaneous. Take multiple readings for each concentration to ensure accuracy.[7]

-

Data Analysis : Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[7] The resulting graph will typically show two linear regions: a steeply sloped region at lower concentrations and a plateau or a line with a much smaller slope at higher concentrations.[4]

-

CMC Determination : The CMC is determined from the concentration at the point of intersection of the two extrapolated linear portions of the plot.[6][7]

Fluorescence Spectroscopy Method

This method is highly sensitive and utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence characteristics change depending on the polarity of its microenvironment. Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles, causing a detectable change in its fluorescence spectrum.[7]

Experimental Workflow

Detailed Methodology

-

Solution Preparation : Prepare a series of this compound solutions in deionized water, covering a range of concentrations below and above the anticipated CMC.

-

Probe Addition : Add a small aliquot of a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone) to each surfactant solution. The final concentration of the probe should be very low to avoid perturbing micelle formation. The solvent is typically allowed to evaporate, leaving the probe dispersed in the aqueous solution.

-

Instrumentation : Use a fluorescence spectrophotometer to record the emission spectra of the probe in each solution. For pyrene, the excitation wavelength is typically set around 335 nm, and the emission spectrum is scanned.

-

Measurement : Record the fluorescence intensity at specific emission peaks. For pyrene, the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic bands are of interest. The ratio of these intensities (I₁/I₃) is sensitive to the polarity of the probe's environment.

-

Data Analysis : Plot the I₁/I₃ ratio as a function of the surfactant concentration. A sigmoidal curve is typically obtained.

-

CMC Determination : The CMC is determined from the concentration at the midpoint of the transition in the sigmoidal plot. This inflection point marks the onset of micelle formation where the probe begins to move into the hydrophobic micellar core.[7]

Other Methods

-

Conductivity Method : This method is highly effective for ionic surfactants, as it detects the change in molar conductivity when charged monomers aggregate into slower-moving, charged micelles.[4][7] For non-ionic surfactants like this compound, the change in conductivity is very small, making this method less sensitive and generally not the preferred choice.[7][11]

-

Turbidity Measurement : This method is based on the increase in turbidity of a surfactant solution when micelles form, especially when a water-insoluble substance is solubilized within them.[4][7] The concentration at which a sharp increase in turbidity is observed corresponds to the CMC.[7]

Conclusion

The determination of the critical micelle concentration is a critical step in the characterization of this compound for its application in research and product development. The surface tension and fluorescence spectroscopy methods are robust and reliable techniques for obtaining accurate CMC values for this non-ionic surfactant. A thorough understanding of these experimental protocols and the underlying principles enables scientists to effectively harness the unique properties of this compound in various formulations.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. justagriculture.in [justagriculture.in]

- 5. arxiv.org [arxiv.org]

- 6. biolinscientific.com [biolinscientific.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. This compound | 31835-06-0 [sigmaaldrich.com]

- 9. scribd.com [scribd.com]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Self-Assembly of Sucrose Monodecanoate in Aqueous Solutions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) monodecanoate, a non-ionic surfactant belonging to the sucrose fatty acid ester family, has garnered significant attention across the pharmaceutical, cosmetic, and food industries.[1][2] Comprising a hydrophilic sucrose headgroup and a ten-carbon hydrophobic decanoate (B1226879) tail, its amphiphilic nature drives spontaneous self-assembly in aqueous environments.[1] This process, leading to the formation of supramolecular structures such as micelles, is fundamental to its function as an emulsifier, stabilizer, and solubilizing agent.[2][3] Understanding the principles and quantitative parameters of sucrose monodecanoate's self-assembly is critical for its effective application in advanced formulations, including drug delivery systems. This guide provides a comprehensive overview of its aggregation behavior, key quantitative data, and the experimental protocols used for its characterization.

Fundamentals of Self-Assembly in Aqueous Solutions

The self-assembly of this compound is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous solution, the hydrophobic decanoate tails disrupt the hydrogen-bonding network of water molecules, creating an energetically unfavorable state. To minimize this disruption, surfactant molecules, known as monomers, aggregate once a specific concentration is reached.

In this aggregated form, the hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic sucrose headgroups remain in contact with the aqueous phase. This transition occurs at a well-defined concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, this compound exists predominantly as monomers. Above the CMC, monomers are in equilibrium with the self-assembled structures, which are typically spherical micelles.[3]

Caption: Logical flow of micellization in aqueous solution.

Quantitative Data on Self-Assembly

The CMC is the primary quantitative parameter characterizing the self-assembly of a surfactant. For sucrose esters, the CMC is highly dependent on the length of the fatty acid chain; it generally decreases as the hydrophobicity (chain length) of the tail increases.[3][4] The following table summarizes the reported CMC values for this compound (C10) and other related sucrose monoesters for comparison.

| Surfactant | Alkyl Chain | CMC (mM) | Temperature (°C) | Method | Source |

| This compound | C10 | 2.5 | Not specified | Not specified | Sigma-Aldrich[5] |

| Sucrose Monodecanoates (C10SEs) | C10 | 1.5 - 4.0 | Not specified | Various | Literature Review[4] |

| Sucrose Mono-octanoate (MOS) | C8 | 1.40 | 25.0 ± 0.1 | Surface Tension | Becerra et al. (2008)[6] |

| Sucrose Monolaurate (MLS) | C12 | 0.11 | 25.0 ± 0.1 | Fluorescence | Becerra et al. (2008)[6] |

| Sucrose Monomyristate (MMS) | C14 | 0.10 | 25.0 ± 0.1 | Fluorescence | Becerra et al. (2008)[6] |

Note: The specific isomer (e.g., 6-O-ester) and purity of the sucrose ester can influence CMC values. The data presented reflects values for purified monoesters where specified.

Experimental Protocols for Characterization

Accurate determination of the CMC is essential for any application. The two most common and reliable methods are surface tension measurement and fluorescence probe spectroscopy.

Surface Tension Method

Principle: Surfactant monomers are surface-active, meaning they adsorb at the air-water interface and lower the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, any additional surfactant molecules form micelles in the bulk solution rather than further populating the interface. Consequently, the surface tension remains relatively constant. The CMC is identified as the concentration at which this transition occurs, visible as a distinct break in a plot of surface tension versus the logarithm of concentration.[7]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in ultrapure water, ensuring the concentration is well above the expected CMC.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations by diluting the stock solution. The concentration range should adequately bracket the expected CMC.

-

Instrumentation: Use a calibrated tensiometer, employing either the Du Noüy ring or Wilhelmy plate method.[6] Ensure the platinum ring or plate is meticulously cleaned (e.g., by flame annealing) before each measurement to prevent contamination.

-

Measurement: Measure the surface tension of each dilution at a constant, controlled temperature (e.g., 25°C). Allow the system to equilibrate before each reading.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.

Caption: Experimental workflow for the surface tension method.

Fluorescence Probe Spectroscopy

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which has low water solubility. In a surfactant solution below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelles.[6] This change in the microenvironment of the probe leads to distinct changes in its fluorescence properties (e.g., emission intensity, vibrational fine structure, or excited-state lifetime), which can be correlated with micelle formation. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of its surroundings and is commonly used to determine the CMC.

Methodology:

-

Probe-Stock Solution: Prepare a stock solution of this compound containing a fixed, low concentration of the fluorescent probe (e.g., pyrene at ~1-2 µM). The probe concentration must be low enough to avoid self-quenching or the formation of excimers.

-

Serial Dilutions: Prepare a series of dilutions from the probe-containing stock solution.

-

Instrumentation: Use a spectrofluorometer. For pyrene, the excitation wavelength is set to approximately 334-339 nm, and the emission spectrum is recorded from ~350 nm to ~450 nm.[7]

-

Measurement: Record the fluorescence emission spectrum for each sample at a constant temperature.

-

Data Analysis: From each spectrum, determine the intensities of the relevant emission peaks (e.g., I₁ at ~373 nm and I₃ at ~384 nm for pyrene). Plot the intensity ratio (I₁/I₃) against the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.

Caption: Experimental workflow for the fluorescence probe method.

Conclusion

The self-assembly of this compound in aqueous solutions is a cornerstone of its functionality in diverse scientific and industrial applications. Its aggregation into micelles above a critical concentration, typically in the low millimolar range (1.5-4.0 mM), allows for the solubilization of hydrophobic compounds and the stabilization of emulsions.[4] The precise determination of the CMC through established techniques like tensiometry and fluorescence spectroscopy is crucial for optimizing formulations and predicting performance. For professionals in drug development, a thorough understanding of these principles enables the rational design of delivery systems that can enhance the bioavailability and stability of poorly soluble active pharmaceutical ingredients.

References

- 1. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. This compound 31835-06-0 [sigmaaldrich.com]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Thermal Degradation Profile of Sucrose Monodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation profile of sucrose (B13894) monodecanoate, a non-ionic surfactant with applications in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its thermal stability is critical for formulation development, manufacturing process optimization, and ensuring product stability and safety. This document details the expected thermal properties, degradation pathways, and standard experimental protocols for the analysis of sucrose monodecanoate. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related sucrose esters and the parent sucrose molecule to provide a robust profile.

Introduction

This compound is a sucrose monoester, an amphipathic molecule synthesized from the esterification of sucrose with decanoic acid. Its structure, featuring a hydrophilic sucrose head and a lipophilic decanoate (B1226879) tail, allows it to function as an effective emulsifier and stabilizer. The thermal behavior of this compound is a key parameter influencing its application in processes that involve heat, such as melt-based formulations, sterilization, and spray drying. This guide outlines the critical thermal properties of this compound, including its melting point, functional stability limit, and decomposition profile.

Thermal Properties of this compound

The thermal properties of sucrose esters are influenced by the fatty acid chain length and the degree of esterification. For this compound, the following properties are expected based on data from similar sucrose esters.

Data Presentation

The quantitative thermal analysis data for this compound, inferred from related compounds, is summarized in Table 1.

| Thermal Property | Expected Value/Range | Analytical Method | Reference/Basis |

| Melting Point (T\u2098) | 40 - 60 °C | DSC | General value for sucrose esters[1] |

| Functional Stability Limit | ~185 °C | - | General value for sucrose esters[1] |

| Onset of Decomposition | ~185 - 220 °C | TGA | Based on sucrose degradation and general sucrose ester stability[1] |

| Major Decomposition | > 220 °C | TGA | Based on general sucrose ester stability |

Note: These values are inferred and should be confirmed by specific experimental analysis of pure this compound.

Thermal Degradation Profile

The thermal degradation of this compound is a multi-step process involving the breakdown of both the sucrose and decanoate moieties.

Degradation Onset and Profile

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is expected to proceed through a series of key reactions. The initial and most prominent reaction is the cleavage of the glycosidic bond within the sucrose molecule, which typically occurs at around 185°C[1]. This is followed by the hydrolysis or thermolysis of the ester bond linking the decanoic acid to the sucrose. At higher temperatures, these initial degradation products further decompose into smaller volatile molecules.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability and degradation of sucrose esters are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (T\u2092\u209b\u209b\u2091\u209c) and the temperature of maximum weight loss rate (T\u209a\u2091\u2090\u2096) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature to a point above the melting and below the decomposition temperature (e.g., 200 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (T\u2098) is determined as the peak temperature of the melting endotherm.

Conclusion

The thermal degradation profile of this compound is a critical aspect of its characterization for use in various industrial applications. Based on the analysis of related compounds, this compound is expected to have a melting point in the range of 40-60 °C and to be functionally stable up to approximately 185 °C. The onset of thermal decomposition is anticipated to be in the range of 185-220 °C, with the primary degradation mechanism being the cleavage of the glycosidic bond of the sucrose moiety, followed by the breakdown of the ester linkage and subsequent decomposition of the constituent parts at higher temperatures. For precise characterization, it is imperative to conduct specific TGA and DSC analyses on high-purity this compound. The experimental protocols provided in this guide offer a standardized approach for such characterization.

References

Methodological & Application

Sucrose Monodecanoate: Application Notes and Protocols for Membrane Protein Extraction and Solubilization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sucrose (B13894) monodecanoate, a non-ionic detergent, in the extraction and solubilization of membrane proteins. Sucrose monodecanoate, also known as sucrose monocaprate, offers a mild and effective alternative for isolating membrane proteins while preserving their structural and functional integrity.

Introduction

This compound is a biocompatible and biodegradable surfactant belonging to the sucrose ester family. Its amphipathic nature, consisting of a hydrophilic sucrose headgroup and a hydrophobic decanoyl tail, allows it to effectively disrupt lipid bilayers and form micelles around integral membrane proteins. This process facilitates their extraction from the native membrane environment into an aqueous solution, a critical first step for downstream applications such as structural biology, functional assays, and drug screening.

A key advantage of this compound is its gentle action, which can be crucial for maintaining the native conformation and activity of sensitive membrane proteins. This contrasts with some harsher detergents that can lead to denaturation and loss of function.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These parameters are essential for designing and optimizing solubilization protocols.

| Property | Value | References |

| Molecular Weight | 496.55 g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~1.5 - 4.0 mM | [2] |

| Alternative Reported CMC | 2.5 mM | [1] |

| Description | Non-ionic detergent | [1] |

| Solubility in Water | ≥ 20% (at 0-5°C) | |

| Storage Temperature | -20°C | [1] |

Application Notes

This compound has been successfully employed in the solubilization and purification of challenging membrane protein complexes. Its utility has been demonstrated in cases where other mild detergents, such as β-octylglucoside, were less effective in maintaining the integrity of the protein complex.

One notable application is the isolation of the sodium-driven flagellar motor complex PomA/PomB from the bacterium Vibrio alginolyticus. In this study, this compound was shown to be superior to β-octylglucoside in co-purifying the PomA and PomB subunits, indicating its efficacy in preserving protein-protein interactions within a membrane protein complex.

The choice of detergent is a critical step in membrane protein purification. The following table provides a comparative overview of this compound and another commonly used non-ionic detergent, β-octylglucoside, based on the findings from the solubilization of the PomA/PomB complex.

| Feature | This compound | β-Octylglucoside |

| Protein Complex Integrity | High (PomA and PomB co-purified) | Low (Complex dissociated) |

| Solubilization Efficiency | Effective for the target complex | Less effective for the intact complex |

| Nature | Non-ionic | Non-ionic |

Experimental Protocols

This section provides a detailed protocol for the solubilization of a membrane protein complex using this compound, based on the successful isolation of the PomA/PomB complex from Vibrio alginolyticus.

Protocol 1: Solubilization of the PomA/PomB Complex

1. Membrane Preparation: a. Harvest bacterial cells expressing the target membrane protein. b. Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM PMSF, 1 mM DTT, 10% w/v glycerol). c. Lyse the cells using a French press or sonication. d. Remove unbroken cells and debris by centrifugation at a low speed (e.g., 10,000 x g for 20 minutes). e. Pellet the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the membrane pellet in the same buffer.

2. Solubilization: a. Adjust the membrane protein concentration to approximately 10 mg/mL in the resuspension buffer. b. Add this compound to a final concentration of 2.5% (w/v). c. Incubate the mixture for 30 minutes at 4°C with gentle mixing. d. Centrifuge at 100,000 x g for 30 minutes to pellet any unsolubilized material. e. The supernatant now contains the solubilized membrane proteins.

3. Affinity Purification (His-tagged protein example): a. To the supernatant containing the solubilized proteins, add imidazole (B134444) to a final concentration of 5-10 mM. b. Add Ni-NTA agarose (B213101) resin and incubate for 1 hour at 4°C with gentle mixing. c. Pack the resin into a column and wash extensively with buffer containing 5 mM imidazole and a lower concentration of this compound (e.g., 0.5%). d. Elute the bound protein with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

4. Further Purification: a. The eluted fraction can be further purified by other chromatographic techniques such as anion-exchange or size-exclusion chromatography, maintaining a suitable concentration of this compound in the buffers to keep the protein soluble.

Signaling Pathway and Biological Context

The PomA/PomB complex is a crucial component of the sodium-driven flagellar motor in bacteria like Vibrio alginolyticus. This molecular machine converts the electrochemical potential of sodium ions across the cytoplasmic membrane into the mechanical work of flagellar rotation, enabling bacterial motility. The PomA/PomB complex forms the stator, the stationary part of the motor that contains the sodium ion channel. The influx of sodium ions through this channel is coupled to torque generation against the rotor.

The proper solubilization and purification of the PomA/PomB complex are essential for studying its structure and the mechanism of ion translocation and torque generation. The use of this compound has been instrumental in isolating this complex in its intact form, allowing for further biochemical and biophysical characterization.

Conclusion

This compound is a valuable tool for researchers working on the extraction and solubilization of membrane proteins. Its mild, non-denaturing properties make it particularly suitable for preserving the integrity of delicate protein complexes. The detailed protocol provided, based on a successful case study, offers a solid starting point for the application of this detergent in various research and drug development contexts. As with any detergent-based protocol, optimization of parameters such as concentration, temperature, and incubation time may be necessary for different target proteins.

References

Application Notes and Protocols for Sucrose Monodecanoate as a Cryoprotectant in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the use of sucrose (B13894) monodecanoate as a cryoprotectant for cell culture is limited. The following application notes and protocols are based on the established principles of cryopreservation, the known cryoprotective effects of sucrose, and the general properties of sucrose fatty acid esters. These protocols should be considered as a starting point and will require optimization for specific cell types and experimental conditions.

Introduction

Cryopreservation is a critical technology for the long-term storage of viable cells, enabling cell banking, transportation, and various applications in research and medicine. Traditional cryopreservation protocols often rely on cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO), which can be toxic to cells. This has led to the exploration of alternative, less toxic cryoprotectants.

Sucrose, a non-permeating disaccharide, has been investigated as a cryoprotectant, primarily for its ability to inhibit the formation and growth of damaging ice crystals. Sucrose esters, such as sucrose monodecanoate, are amphipathic molecules combining the hydrophilic nature of sucrose with a lipophilic fatty acid chain. This structure suggests potential interactions with the cell membrane, offering a multi-faceted approach to cryoprotection by both stabilizing the membrane and preventing ice crystal-induced damage. Sucrose esters are recognized for their low toxicity and biocompatibility, making them attractive alternatives to traditional CPAs.

Potential Advantages of this compound as a Cryoprotectant:

-

Low Toxicity: As a derivative of natural compounds, this compound is expected to have lower cellular toxicity compared to DMSO.

-

Biocompatibility: Sucrose and fatty acids are biocompatible, reducing the risk of adverse cellular reactions.

-

Mechanism of Action: Likely combines the vitrification and ice recrystallization inhibition properties of sucrose with the membrane-stabilizing effects of the fatty acid moiety.

Mechanism of Action (Proposed)

The cryoprotective effect of this compound is likely multifactorial, stemming from the combined properties of its sucrose and decanoate (B1226879) components.

-

Inhibition of Ice Recrystallization: During freezing, small ice crystals can grow into larger, more damaging ones in a process called recrystallization. Sucrose is known to inhibit this process, which is a major cause of cell damage during thawing.

-

Membrane Stabilization: The fatty acid component of this compound can interact with the lipid bilayer of the cell membrane, potentially increasing its fluidity and stability at low temperatures. This can help prevent membrane rupture during the freeze-thaw cycle.

-

Osmotic Buffering: As an extracellular cryoprotectant, this compound can help to reduce the osmotic stress on cells during the freezing process as water moves out of the cell.

Below is a diagram illustrating the proposed cryoprotective mechanisms of this compound.

Caption: Proposed mechanism of this compound cryoprotection.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the cryoprotective efficacy of this compound on various cell lines. The following tables are presented as templates for researchers to populate with their experimental data when evaluating this compound.

Table 1: Post-Thaw Viability of [Cell Line Name] with Different Cryoprotectants

| Cryoprotectant | Concentration | Post-Thaw Viability (%) | Post-Thaw Recovery (%) |

| 10% DMSO (Control) | 10% (v/v) | Enter Data | Enter Data |

| This compound | e.g., 1% (w/v) | Enter Data | Enter Data |

| This compound | e.g., 5% (w/v) | Enter Data | Enter Data |

| This compound + 5% DMSO | e.g., 1% + 5% | Enter Data | Enter Data |

Table 2: Apoptosis/Necrosis Analysis of [Cell Line Name] Post-Thaw

| Cryoprotectant | Concentration | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| Fresh Cells (No Freeze) | N/A | Enter Data | Enter Data | Enter Data |

| 10% DMSO (Control) | 10% (v/v) | Enter Data | Enter Data | Enter Data |

| This compound | e.g., 5% (w/v) | Enter Data | Enter Data | Enter Data |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a cryoprotectant.

Protocol for Cryopreservation of Adherent Mammalian Cells

This protocol provides a general framework for cryopreserving adherent cells using this compound. Optimization of concentrations and incubation times is recommended for each cell line.

Materials:

-

Log-phase adherent cells

-

Complete growth medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA solution

-

Cryopreservation Medium (see preparation below)

-

Sterile cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-80°C freezer

-

Liquid nitrogen storage tank

Preparation of Cryopreservation Medium:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture grade water or PBS). Ensure sterility by filtration (0.22 µm filter).

-

Prepare the final cryopreservation medium by aseptically mixing the this compound stock solution with complete growth medium to achieve the desired final concentration (e.g., 1%, 5%, 10% w/v). For combination studies, add DMSO to the desired final concentration (e.g., 5% v/v).

-

Chill the cryopreservation medium to 4°C before use.

Procedure:

-

Culture cells to ~80-90% confluency.

-

Aspirate the culture medium and wash the cell monolayer with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a small volume of cold (4°C) complete growth medium.

-

Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

-

Centrifuge the cells again at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in the cold cryopreservation medium containing this compound to a final concentration of 1-5 x 10^6 viable cells/mL.

-

Aliquot 1 mL of the cell suspension into each labeled cryovial.

-

Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

-

Transfer the cryovials to a liquid nitrogen tank for long-term storage.

Caption: General workflow for cell cryopreservation.

Protocol for Thawing Cryopreserved Cells

-

Prepare a 15 mL conical tube with 9 mL of pre-warmed (37°C) complete growth medium.

-

Retrieve a cryovial from the liquid nitrogen tank and immediately place it in a 37°C water bath.

-

Gently agitate the vial until only a small ice crystal remains.

-

Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile hood.

-

Slowly transfer the contents of the cryovial into the prepared 15 mL tube of warm medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a new culture flask and place it in a 37°C incubator.

Protocol for Cell Viability and Proliferation Assay (e.g., MTT Assay)

-

Thaw cells as described in Protocol 4.2.

-

Seed the thawed cells in a 96-well plate at a predetermined density.

-

At various time points post-thawing (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate according to the manufacturer's instructions.

-

Add solubilization solution and measure the absorbance at the appropriate wavelength.

-

Calculate cell viability relative to a non-frozen control.

Signaling Pathways in Cryopreservation and Potential Modulation by this compound

Cryopreservation induces cellular stress, which can activate apoptosis (programmed cell death) pathways. Key players in these pathways include caspases. A potential benefit of an effective cryoprotectant is the mitigation of this stress, leading to the downregulation of apoptotic signaling.

The diagram below illustrates a simplified view of how cryopreservation-induced stress can lead to apoptosis and how a cryoprotectant like this compound might interfere with this process.

Caption: Potential role of this compound in mitigating apoptosis.

Conclusion

This compound holds promise as a non-toxic and biocompatible alternative to traditional cryoprotectants. Its proposed dual mechanism of inhibiting ice recrystallization and stabilizing cell membranes makes it a compelling candidate for further investigation. The protocols and information provided here serve as a foundational guide for researchers to explore the potential of this compound in their specific cell culture applications. Empirical validation and optimization will be crucial to harnessing its full potential as a novel cryoprotective agent.

Application Notes and Protocols for Enzyme Immobilization Using Sucrose Monodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technique in biotechnology and pharmaceutical development, enhancing enzyme stability, reusability, and facilitating downstream processing. Non-ionic surfactants, such as sucrose (B13894) fatty acid esters, have emerged as valuable reagents in this field. Sucrose monodecanoate, a biocompatible and biodegradable sugar ester, can be effectively utilized to improve the performance of immobilized enzymes, particularly lipases, through a mechanism known as interfacial activation.

These application notes provide a detailed overview and protocol for the use of this compound in the immobilization of Rhizopus oryzae lipase (B570770) (ROL) on functionalized magnetic nanoparticles. This method leverages the surfactant properties of this compound to enhance the catalytic efficiency of the immobilized enzyme.

Principle of Interfacial Activation

Lipases are enzymes that typically show low activity in aqueous solutions. Their catalytic activity is significantly enhanced at an oil-water interface. This phenomenon, known as interfacial activation, is attributed to a conformational change in the enzyme's structure, where a mobile "lid" covering the active site is opened. Non-ionic surfactants like this compound can mimic this interfacial environment, inducing the open and active conformation of the lipase prior to its immobilization. This pre-activation step ensures that a higher proportion of the immobilized enzymes are in their active state, leading to greater overall catalytic performance. In a study by Zhao et al., sucrose esters-11 was found to be a more effective activator for ROL immobilization compared to other non-ionic surfactants like Tween 20, Tween 60, Tween 80, and Triton X-100[1].

Experimental Data

The following table summarizes the quantitative data from the immobilization of Rhizopus oryzae lipase (ROL) on modified magnetic nanoparticles, demonstrating the effect of this compound as an interfacial activator.

| Parameter | Value | Reference |

| Support Material | Glutaraldehyde-modified Fe₃O₄ Magnetic Nanoparticles | [1] |

| Enzyme | Rhizopus oryzae Lipase (ROL) | [1] |

| Interfacial Activator | Sucrose Esters-11 (this compound) | [1] |

| Immobilization Conditions | ||

| Carrier Concentration | 100 mg/mL (50 mg in 0.5 mL) | [1] |

| Enzyme Concentration | 6 mg/mL | [1] |

| Buffer | Phosphate Buffer, pH 6.5 | [1] |

| Temperature | 4 °C | [1] |

| Time | 12 hours | [1] |

| Performance | Sucrose esters-11 showed superior performance as an activator compared to Tween 20, Tween 60, Tween 80, Triton X-100, and sucrose esters-15. | [1] |

Experimental Workflow and Signaling Pathways

Logical Workflow for Enzyme Immobilization

The following diagram illustrates the step-by-step workflow for the immobilization of Rhizopus oryzae lipase using this compound as an interfacial activator.

References

Application Note: Quantitative Analysis of Sucrose Monodecanoate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) monodecanoate, a sucrose monoester, is a non-ionic surfactant utilized in a variety of pharmaceutical formulations for its emulsifying, stabilizing, and solubilizing properties. Accurate quantification of sucrose monodecanoate in these formulations is crucial for quality control, stability testing, and ensuring product performance. This application note provides detailed protocols and comparative data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD), as well as an overview of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

Due to the lack of a significant chromophore in the this compound molecule, traditional UV-Vis detection is not suitable. ELSD and CAD are universal detectors that are well-suited for the analysis of non-volatile compounds like sucrose esters. LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantification, especially in complex matrices.

Analytical Methods Overview

This document outlines three primary methods for the quantification of this compound:

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A robust and widely used technique for the analysis of non-volatile compounds.

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): Offers high sensitivity and a wide dynamic range for the quantification of non-volatile analytes.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and selectivity, particularly for complex sample matrices.

Data Presentation: Comparison of HPLC Methods

The following tables summarize the validation parameters for the HPLC-ELSD and HPLC-CAD methods. Please note that specific data for this compound is limited in published literature. Therefore, the data presented below is a representative example based on the analysis of a closely related compound, sucrose stearate, to illustrate the expected performance of these methods.

Table 1: Comparison of HPLC Method Parameters for Sucrose Ester Quantification

| Parameter | HPLC-ELSD | HPLC-CAD |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Methanol (B129727)/Water or Methanol/Tetrahydrofuran (B95107)/Water mixtures | Gradient elution with Methanol/Water/Tetrahydrofuran mixtures |

| Flow Rate | Typically 1.0 mL/min | Typically 1.0 mL/min |

| Column Temperature | Often maintained at 40°C | Often maintained at 40°C |

| Detector Principle | Nebulization of the mobile phase followed by light scattering detection of the non-volatile analyte particles. | Nebulization, charging of analyte particles, and detection by an electrometer. |

Table 2: Comparison of HPLC Method Validation Data for Sucrose Ester Quantification

| Validation Parameter | HPLC-ELSD | HPLC-CAD |

| Linearity (R²) | > 0.99 | > 0.99 |

| Linear Range | Wide dynamic range | Offers a wide dynamic range |

| Precision (Repeatability, %RSD) | < 3% | Intra-day and inter-day variations reported to be < 7% |

| Accuracy (Recovery, %) | 95 - 102% | 95 - 103% |

| Limit of Detection (LOD) | 10 - 20 mg/L | 1 - 8 mg/L |

| Limit of Quantification (LOQ) | 30 - 60 mg/L | 3 - 24 mg/L |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-ELSD

1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Formulation blank (placebo)

-

0.45 µm syringe filters

1.2. Instrumentation

-

HPLC system with a gradient pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

1.3. Chromatographic Conditions

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol/Tetrahydrofuran (90:10, v/v)

-

Gradient Program:

-

0-5 min: 70% B

-

5-20 min: 70% to 100% B

-

20-25 min: 100% B

-

25.1-30 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

ELSD Settings:

-

Nebulizer Temperature: 60°C

-

Evaporator Temperature: 80°C

-

Gas Flow Rate (Nitrogen): 1.5 L/min

-

1.4. Sample Preparation

-

Standard Solutions: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.05 to 1.0 mg/mL.

-

Sample from Formulation (e.g., Cream/Emulsion): a. Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask. b. Add approximately 30 mL of a mixture of tetrahydrofuran and ethyl acetate (B1210297) (7:3 v/v) and sonicate for 15 minutes to dissolve the this compound and break the emulsion. c. Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture. d. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.5. Quantification

-

Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standard solutions.

-

Calculate the concentration of this compound in the sample by interpolation from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-CAD

2.1. Materials and Reagents

-

As listed in Protocol 1.

2.2. Instrumentation

-

HPLC system with a gradient pump, autosampler, and column oven

-

Charged Aerosol Detector (CAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2.3. Chromatographic Conditions

-

Use the same mobile phase, gradient program, flow rate, column temperature, and injection volume as in Protocol 1.

-

CAD Settings:

-

Follow manufacturer's recommendations for the specific instrument. A typical setting is a gain of 100 pA.

-

2.4. Sample Preparation

-

Follow the same procedure as described in Protocol 1.

2.5. Quantification

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. A logarithmic transformation of both axes may be necessary to achieve linearity.

-

Calculate the concentration of this compound in the sample by interpolation from the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS (Overview)

LC-MS/MS provides high sensitivity and selectivity, which is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.

3.1. General Approach

-

Chromatography: A similar reversed-phase HPLC method as described above can be used. The mobile phase may need to be adapted to be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate).

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is typically used. The analysis is performed in Selected Reaction Monitoring (SRM) mode for quantification. Precursor and product ions for this compound need to be determined by infusion of a standard solution. For this compound (C22H42O12), the molecular weight is 498.56 g/mol . Adducts such as [M+Na]+ (m/z 521.26) or [M+NH4]+ (m/z 516.30) in positive mode, or [M+Cl]- (m/z 533.24) in negative mode are commonly monitored.

-

Quantification: An internal standard (e.g., a stable isotope-labeled this compound) is highly recommended for the most accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the concentration.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logic for analytical method selection for this compound.

Application Notes and Protocols for Stabilizing Oil-in-Water Emulsions with Sucrose Monodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) monodecanoate is a non-ionic surfactant belonging to the sucrose ester family, which is synthesized from the esterification of sucrose and decanoic acid.[1] These esters are known for their biodegradability, biocompatibility, and low irritancy, making them highly suitable for applications in the pharmaceutical, cosmetic, and food industries.[1][2] Sucrose esters are versatile emulsifiers capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, with their functionality being determined by their hydrophilic-lipophilic balance (HLB) value.[1][3] A higher degree of monoester content, as in sucrose monodecanoate, results in a higher HLB value, making it an effective stabilizer for O/W emulsions.[4]

This document provides detailed application notes and protocols for the utilization of this compound in the formulation and stabilization of oil-in-water emulsions. It includes methodologies for emulsion preparation, characterization, and stability assessment, supported by quantitative data derived from studies on closely related sucrose monoesters.

Physicochemical Properties and Emulsifying Action

This compound's amphiphilic nature, with a hydrophilic sucrose head and a lipophilic fatty acid tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion. The bulky sucrose head group can also provide a steric barrier against droplet coalescence. The stability of emulsions formulated with sucrose esters is influenced by factors such as the emulsifier's HLB value, its concentration, the oil-to-water ratio, and the processing conditions, including homogenization pressure and temperature.[5][6]

Note on Data: Specific quantitative data for this compound is limited in publicly available literature. The data presented in these notes are based on studies of sucrose monoesters with similar chain lengths, such as sucrose monolaurate and sucrose monopalmitate, and should be considered representative.

Quantitative Data Summary

The following tables summarize key quantitative parameters for oil-in-water emulsions stabilized with sucrose monoesters.

Table 1: Influence of Sucrose Monoester HLB Value on Emulsion Properties

| Sucrose Ester Grade (Stearate) | Monoester Content (%) | HLB Value | Mean Droplet Diameter (μm) | Zeta Potential (mV) |

| S-170 | 1 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 |

| S-570 | 30 | 5 | 0.609 ± 0.005 | -35.00 (approx.) |

| S-970 | 50 | 9 | 0.550 (approx.) | -45.00 (approx.) |

| S-1170 | 60 | 11 | 0.480 (approx.) | -50.00 (approx.) |

| S-1570 | 70 | 15 | 0.401 ± 0.012 | -52.03 ± 1.07 |

| S-1670 | 75 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 |

Data adapted from studies on sucrose stearates, illustrating the trend that higher HLB values (indicative of higher monoester content) lead to smaller droplet sizes and more negative zeta potentials, both of which contribute to enhanced emulsion stability.[1][7]

Table 2: Representative Stability Data for a Sucrose Monoester Stabilized O/W Emulsion

| Stability Test | Conditions | Observation |

| Creaming Index | Centrifugation at 3000 rpm for 15 min | Low creaming index indicates good stability. |

| Freeze-Thaw Cycling | 3 cycles of -10°C for 24h and 25°C for 24h | No significant change in droplet size or visual appearance.[5] |

| Elevated Temperature Storage | 40°C for 30 days | Minimal change in droplet size and no phase separation.[5] |

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water Emulsion

This protocol describes the preparation of a 10% (w/w) oil-in-water emulsion stabilized with this compound.

Materials:

-

This compound

-

Oil Phase (e.g., Miglyol 812, Sunflower Oil)

-

Deionized Water

-

Preservative (e.g., Potassium Sorbate)

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

High-pressure homogenizer (optional, for nanoemulsions)

-

Beakers and magnetic stirrer with hotplate

-

Weighing balance

-

pH meter

Procedure:

-

Aqueous Phase Preparation: In a beaker, dissolve the this compound and preservative in deionized water. Heat the mixture to 60-70°C while stirring until all components are fully dissolved.

-

Oil Phase Preparation: In a separate beaker, weigh the oil phase and heat it to 60-70°C.

-

Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.

-

Homogenization: Immediately subject the coarse emulsion to high-shear homogenization for 3-5 minutes to reduce the droplet size. For nanoemulsions, a subsequent high-pressure homogenization step (e.g., 500-1000 bar for 3-5 cycles) can be applied.

-

Cooling: Allow the emulsion to cool to room temperature under gentle stirring.

-

Final Adjustments: Once cooled, check and adjust the pH if necessary.

Protocol 2: Characterization of Emulsion Properties

1. Droplet Size and Zeta Potential Analysis:

- Method: Dynamic Light Scattering (DLS) for sub-micron emulsions or Laser Diffraction for larger droplets. Zeta potential is measured using electrophoretic light scattering.

- Procedure: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a particle size and zeta potential analyzer (e.g., Malvern Zetasizer). Measurements should be performed in triplicate.

2. Rheological Analysis:

- Method: Use a rotational rheometer with a cone-plate or parallel-plate geometry.

- Procedure:

- Flow Curve: Measure the viscosity as a function of shear rate (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior (Newtonian, shear-thinning).

- Oscillatory Measurement: Perform an amplitude sweep to identify the linear viscoelastic region (LVER) and a frequency sweep within the LVER to determine the storage (G') and loss (G'') moduli, which provide information on the emulsion's structure and stability.[8]

Protocol 3: Emulsion Stability Assessment

1. Visual Observation and Creaming Index:

- Procedure: Place the emulsion in a graduated cylinder and store at room temperature. Visually inspect for any signs of phase separation, creaming, or coalescence over a set period.

- Creaming Index (CI) Calculation: After a defined period or after centrifugation, measure the height of the serum layer (H_s) and the total height of the emulsion (H_t). Calculate the creaming index as: CI (%) = (H_s / H_t) * 100. A lower CI indicates higher stability.[9]

2. Accelerated Stability Testing:

- Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours). After each cycle, evaluate the emulsion for changes in visual appearance, droplet size, and viscosity.[5]